molecular formula C11H17N3O2 B12522916 N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide CAS No. 832676-76-3

N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide

Cat. No.: B12522916
CAS No.: 832676-76-3
M. Wt: 223.27 g/mol
InChI Key: LWSGHXCEMVXCBA-UHFFFAOYSA-N
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Description

N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide is an organic compound belonging to the class of alpha amino acid amides This compound is characterized by the presence of an amino group, a methoxy group, and an alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-[(2-Amino-3-methoxyphenyl)methyl]alaninamide typically involves the alkylation of primary amines and the reduction of nitriles and amides. Common reagents used in these reactions include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~). The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N2-[(2-Amino-3-methoxyphenyl)methyl]alaninamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Reduction reactions typically involve reagents like NaBH4 or LiAlH4.

    Substitution: Substitution reactions can occur at the amino or methoxy groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, ethanol or methanol as solvents.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N2-[(2-Amino-3-methoxyphenyl)methyl]alaninamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison: N2-[(2-Amino-3-methoxyphenyl)methyl]alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

832676-76-3

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-[(2-amino-3-methoxyphenyl)methylamino]propanamide

InChI

InChI=1S/C11H17N3O2/c1-7(11(13)15)14-6-8-4-3-5-9(16-2)10(8)12/h3-5,7,14H,6,12H2,1-2H3,(H2,13,15)

InChI Key

LWSGHXCEMVXCBA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)NCC1=C(C(=CC=C1)OC)N

Origin of Product

United States

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